molecular formula C19H18N4O2 B2757951 2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941887-33-8

2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2757951
CAS RN: 941887-33-8
M. Wt: 334.379
InChI Key: SWAIDCASEJHMRM-UHFFFAOYSA-N
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Description

Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .


Synthesis Analysis

The synthesis of triazines and tetrazines involves various methods such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

Triazines and tetrazines are very common and significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .


Physical And Chemical Properties Analysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .

Scientific Research Applications

Energetic Materials

The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials derived from F2334-0075 have attracted attention due to their unique properties. Notably:

Photoinduced Reactions

F2334-0075 derivatives have been synthesized using light-induced methods, independent of traditional approaches. Remarkably, this reaction can even be powered by sunlight, demonstrating its applicability in large-scale reactions and derivative synthesis .

Novel Rigid Acceptors

Tris[1,2,4]triazolo[1,3,5]triazine, a fused triazole-triazine acceptor, serves as a building block for constructing star-shaped tristriazolotriazine derivatives. These novel compounds exhibit interesting properties and potential applications .

Biological Activities

Various F2334-0075 derivatives have demonstrated:

Mechanism of Action

The cytotoxic effect of several pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, i.e., pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo [4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines, proves significant activity against different tumor cell lines which can be high potential therapeutic candidates .

Future Directions

The research on the synthesis of various heterocyclic compounds has been centered to evaluate their biological activity and the related medicinal applications . The scientific community has shown significant interest in triazines and tetrazines among the abundant pool of readily available bioactive compounds . This suggests that there is a lot of potential for future research and development in this area.

properties

IUPAC Name

2-[(2-methylphenyl)methyl]-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-14-7-5-6-8-15(14)13-23-18(25)17(24)22-12-11-21(19(22)20-23)16-9-3-2-4-10-16/h2-10H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAIDCASEJHMRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylbenzyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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